molecular formula C13H11ClN2O3 B8299467 Alpha-acetamido-6-chloro-3-indoleacrylic acid

Alpha-acetamido-6-chloro-3-indoleacrylic acid

Cat. No. B8299467
M. Wt: 278.69 g/mol
InChI Key: SECOIPRQPZCVBL-UHFFFAOYSA-N
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Description

Alpha-acetamido-6-chloro-3-indoleacrylic acid is a useful research compound. Its molecular formula is C13H11ClN2O3 and its molecular weight is 278.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Alpha-acetamido-6-chloro-3-indoleacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alpha-acetamido-6-chloro-3-indoleacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Alpha-acetamido-6-chloro-3-indoleacrylic acid

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19)

InChI Key

SECOIPRQPZCVBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2-1. three-necked flask, equipped with thermometer mechanical stirrer and reflux condenser was charged with 90.4 g (0.31 moles) of alpha-acetamido-6-chloro-3-indoleacrylic acid methylester, 200 ml (0.40 moles) of 2 N aqueous sodium hydroxide and 400 ml of methylalcohol. The mixture was stirred and heated at an internal temperature of 55°-58° for 90 minutes. 800 ml of distilled water was added and the brown slightly turbid solution filtered through a Buchner funnel. The clear filtrate was acidified with 90 ml (0.54 moles) of 6 N aqueous hydrochloric acid. The precipitate was collected on a Buchner funnel and washed with distilled water. The wet cake was transferred into flask and suspended in 180 ml of dimethylformamide and 600 ml of methyl alcohol. The mixture was heated on a steam bath to reflux until a brown, slightly turbid solution was formed. 6 g of charcoal was added and reflux was continued for 10 minutes. The hot mixture was quickly filtered through a bed of Celite. The deep yellow, clear filtrate was transferred into a 2-1. flask, equipped with reflux-condenser and dropping funnel and brought again to reflux under an atmosphere of nitrogen. 240 ml of distilled water was added over a 5 minute period while reflux was maintained. The miture was allowed to stand overnight under an atmosphere of nitrogen at room temperature. The product was collected by suction filtration, washed with methyl alcohol-water 1:1 and dried at 85°/0.5 mmHg, to constant weight to give 78.6 g (86%) of product, as yellow crystals, m.p. 255°.
Name
alpha-acetamido-6-chloro-3-indoleacrylic acid methylester
Quantity
90.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods II

Procedure details

A 2-l. three-necked flask, equipped with thermometer mechanical stirrer and reflux condenser was charged with 90.4 g (0.31 moles) of alpha-acetamido-6-chloro-3-indoleacrylic acid methylester, 200 ml (0.40 moles) of 2N aqueous sodium hydroxide and 400 ml of methylalcohol. The mixture was stirred and heated at an internal temperature of 55°-58° for 90 minutes. 800 ml of distilled water was added and the brown slightly turbid solution filtered through a Buchner funnel. The clear filtrate was acidified with 90 ml (0.54 moles) of 6N aqueous hydrochloric acid. The precipitate was collected on a Buchner funnel and washed with distilled water. The wet cake was transferred into flask and suspended in 180 ml of dimethylformamide and 600 ml of methyl alcohol. The mixture was heated on a steam bath to reflux until a brown, slightly turbid solution was formed. 6 g of charcoal was added and reflux was continued for 10 minutes. The hot mixture was quickly filtered through a bed of Celite. The deep yellow, clear filtrate was transferred into a 2-l. flask, equipped with reflux-condenser and dropping funnel and brought again to reflux under an atmosphere of nitrogen. 240 ml of distilled water was added over a 5 minute period while reflux was maintained. The mixture was allowed to stand overnight under an atmosphere of nitrogen at room temperature. The product was collected by suction filtration, washed with methylalcohol-water 1:1 and dried at 85°/0.5 mmHg, to constant weight to give 78.6 g (86%) of product, as yellow crystals, m.p. 255°.
[Compound]
Name
2-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
alpha-acetamido-6-chloro-3-indoleacrylic acid methylester
Quantity
90.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Yield
86%

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